Albaspidin AA

説明

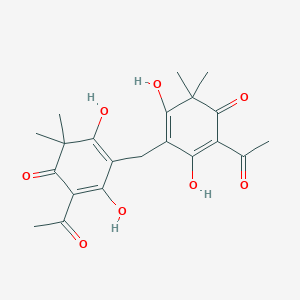

Albaspidin AA is one of the acylphloroglucinol derivatives isolated from the rhizome of Dryopteris Crassirhizoma Nakai. It is one of the active constituents studied for its chemical properties and potential biological activities. The compound was identified using chromatographic techniques and characterized by spectroscopic methods, including 1H-NMR and 13C-NMR. Albaspidin AA, along with other derivatives such as albaspidin AP and albasspidin PP, were reported for the first time as crystalline compounds from natural plants and specifically from Dryopteris Crassirhizoma. The NMR data for these compounds were also reported for the first time, providing a foundation for further structural analysis and understanding of their chemical properties .

Synthesis Analysis

The synthesis of Albaspidin AA was not directly detailed in the provided papers. However, the isolation process involved column chromatography using buffered SiO2 and sephadex, which are common techniques for purifying compounds from natural sources. The identification and characterization of Albaspidin AA were achieved through chemical knowledge and various spectroscopic methods, which are essential steps in confirming the structure of newly isolated compounds .

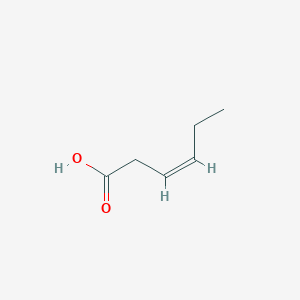

Molecular Structure Analysis

The molecular structure of Albaspidin AA was elucidated using 1H-NMR and 13C-NMR spectroscopy. These techniques are instrumental in determining the structure of organic compounds by providing information about the number of hydrogen and carbon atoms, their chemical environment, and how they are connected within the molecule. The data obtained from these experiments were well assigned, which suggests a comprehensive analysis of the molecular structure was achieved. However, the specific details of the molecular structure are not provided in the abstract .

Chemical Reactions Analysis

The papers provided do not discuss specific chemical reactions involving Albaspidin AA. However, the study of its chemical reactions would typically involve exploring its reactivity with various chemical agents, its potential to form new bonds, and its behavior under different conditions. Such analyses would contribute to a deeper understanding of the compound's chemical properties and potential applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of Albaspidin AA, such as solubility, melting point, and chemical stability, were not explicitly mentioned in the abstract provided. These properties are crucial for determining the practical applications of the compound, including its potential use in pharmaceuticals, its storage requirements, and its handling precautions. Further research would be necessary to comprehensively analyze these properties .

科学的研究の応用

- Scientific Field: Medicine

- Application Summary : Albaspidin AA has been found to display strong antibacterial activity against the vegetative form of Paenibacillus larvae (P. larvae), a bacterium that can cause disease in honeybees .

- Results or Outcomes : The results showed that Albaspidin AA has a minimum inhibitory concentration (MIC) of 220 μM against P. larvae . This means that at this concentration, Albaspidin AA was able to inhibit the growth of P. larvae.

- Scientific Field: Food Science

- Application Summary : Albaspidin AA has been identified in the leaves of the hog-tree apple (Morinda lucida Benth), a plant known for its nutritional and medicinal properties . The presence of Albaspidin AA and other polyphenolic compounds in the leaves of this plant contribute to its antioxidant properties .

- Methods of Application : The specific experimental procedures for identifying Albaspidin AA in this context involve the use of analytical techniques such as thermo-gravimetric analysis (TGA) and scanning electron microscopy (SEM) to investigate the thermal stability, morphological changes, and phenolic profile of macerated hog-tree apple leaf .

- Results or Outcomes : The TGA results suggest that the 87 polyphenolic metabolites recovered from the sample, including Albaspidin AA, occurred between 71.94 °C and 243.55 °C . Isochlorogenic acid A was the major phenolic compound identified, followed by Albaspidin AA .

-

Scientific Field: Agriculture

-

Scientific Field: Cosmetics

特性

IUPAC Name |

2-acetyl-4-[(5-acetyl-2,6-dihydroxy-3,3-dimethyl-4-oxocyclohexa-1,5-dien-1-yl)methyl]-3,5-dihydroxy-6,6-dimethylcyclohexa-2,4-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O8/c1-8(22)12-14(24)10(16(26)20(3,4)18(12)28)7-11-15(25)13(9(2)23)19(29)21(5,6)17(11)27/h24-27H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCJMBQBESJUST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=C(C(C1=O)(C)C)O)CC2=C(C(C(=O)C(=C2O)C(=O)C)(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albaspidin AA | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[[(2R,3S,4R,5R)-5-(3-carbamoyl-5-fluoro-2-oxopyrazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B155376.png)

![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)